molecular formula C24H29N3OS B2578767 N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-26-6

N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2578767
CAS No.: 893788-26-6
M. Wt: 407.58
InChI Key: UUOLZYJTNCIFNN-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline and cyclohexane precursors. The key steps include:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Spirocyclization: The quinazoline derivative is then reacted with a cyclohexanone derivative under acidic or basic conditions to form the spiro compound.

    Introduction of the Sulfanyl Group: The spiro compound is treated with a thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The acetamide group can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-4-(2-phenylpropan-2-yl)aniline: Shares the phenyl and propan-2-yl groups but lacks the spiro and quinazoline structures.

    N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains the acetamide group but differs in the rest of the structure.

Uniqueness

N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is unique due to its spiro structure, which imparts rigidity and specific spatial orientation to the molecule. This can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-17(2)18-10-12-19(13-11-18)25-22(28)16-29-23-20-8-4-5-9-21(20)26-24(27-23)14-6-3-7-15-24/h4-5,8-13,17,26H,3,6-7,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOLZYJTNCIFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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